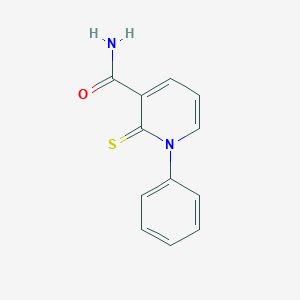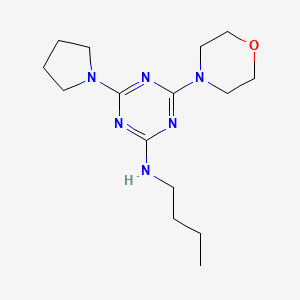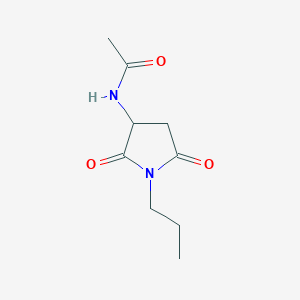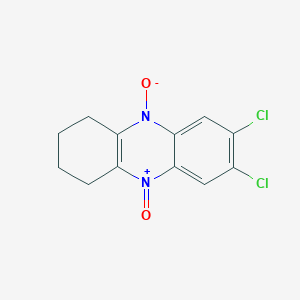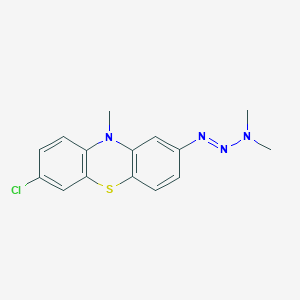![molecular formula C16H15NO2 B14002116 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol](/img/structure/B14002116.png)
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol is a chemical compound with the molecular formula C15H13NO2 It is known for its unique structure, which includes an oxazole ring fused with a phenyl group and a hydroxyl group attached to a methylphenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-2-oxazoline with 5-methylphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification methods such as crystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The oxazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using reagents like aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives of the oxazole ring.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The phenyl and hydroxyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]quinoline
- 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine
Uniqueness
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding characteristics, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C16H15NO2 |
|---|---|
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
5-methyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenol |
InChI |
InChI=1S/C16H15NO2/c1-11-7-8-13(15(18)9-11)16-17-14(10-19-16)12-5-3-2-4-6-12/h2-9,14,18H,10H2,1H3/t14-/m1/s1 |
InChI-Schlüssel |
YHEYICCMSGXSRF-CQSZACIVSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C2=N[C@H](CO2)C3=CC=CC=C3)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=NC(CO2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]-N,N-diethylethanamine;hydrochloride](/img/structure/B14002037.png)
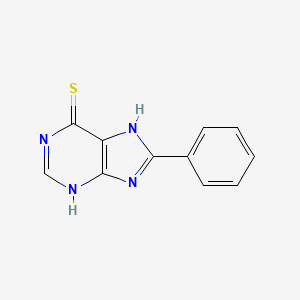
![n-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(2-nitrophenyl)acetamide](/img/structure/B14002041.png)
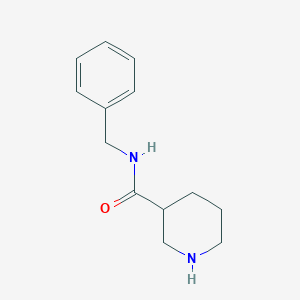
![3-[2-(3,4-Dichlorophenyl)ethyl]-5-prop-2-enyl-1,3,5-thiadiazinane-2-thione](/img/structure/B14002057.png)
![3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid](/img/structure/B14002062.png)
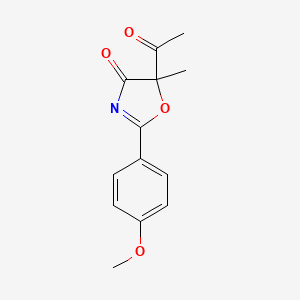
![Diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14002070.png)
